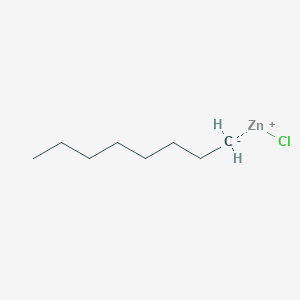
n-Octylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Octylzinc chloride is an organozinc compound with the chemical formula C8H17ZnCl. It is a member of the alkylzinc halides family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically used as a reagent in various chemical reactions due to its reactivity and ability to act as a nucleophile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Octylzinc chloride can be synthesized through the reaction of n-octylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
n-C8H17MgBr+ZnCl2→n-C8H17ZnCl+MgBrCl
This reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
n-Octylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its alkyl group to other metals, such as palladium or nickel, which is useful in cross-coupling reactions.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles that react with this compound.
Catalysts: Palladium and nickel catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Anhydrous diethyl ether, THF, and sometimes toluene are used as solvents to maintain the reactivity of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be an alkyl-aryl compound.
Wissenschaftliche Forschungsanwendungen
n-Octylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or reagent in various chemical processes.
Wirkmechanismus
The mechanism by which n-octylzinc chloride exerts its effects involves its ability to act as a nucleophile. The zinc atom in the compound is electron-deficient, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical reactions, forming new bonds and facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Butylzinc chloride
- n-Hexylzinc chloride
- n-Decylzinc chloride
Comparison
n-Octylzinc chloride is unique among its peers due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to n-butylzinc chloride and n-hexylzinc chloride, this compound has a longer alkyl chain, making it more hydrophobic and potentially more reactive in certain organic solvents. Its reactivity and applications can vary slightly based on these structural differences, making it suitable for specific types of chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
89523-64-8 |
|---|---|
Molekularformel |
C8H17ClZn |
Molekulargewicht |
214.1 g/mol |
IUPAC-Name |
chlorozinc(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FUNDKQKZQVAQKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC[CH2-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


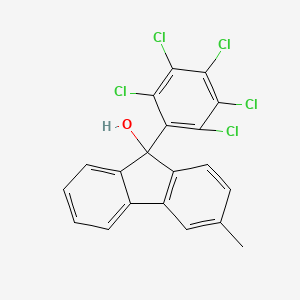
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)


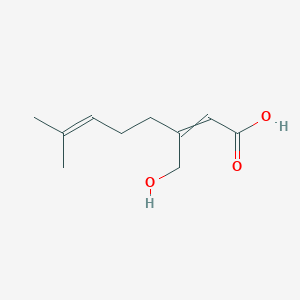
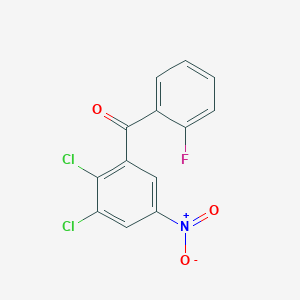
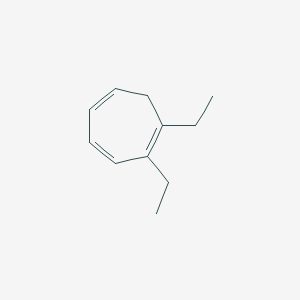
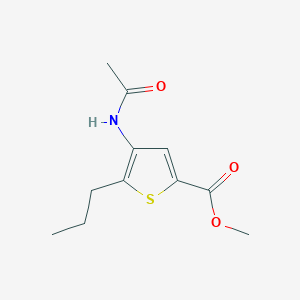

![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)
